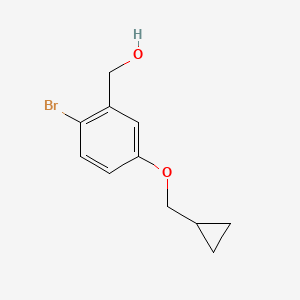

(2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol

Description

(2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol is a brominated aromatic alcohol featuring a cyclopropylmethoxy substituent. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of complex molecules such as dihydrobenzofuran derivatives and boronate esters . Its structural uniqueness lies in the combination of a bromine atom (electrophilic reactivity) and a cyclopropylmethoxy group (steric and electronic modulation), which influence its physicochemical properties and reactivity in downstream applications.

Properties

IUPAC Name |

[2-bromo-5-(cyclopropylmethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c12-11-4-3-10(5-9(11)6-13)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHJSYAKFOULJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol typically involves the bromination of a suitable precursor followed by the introduction of the cyclopropylmethoxy group. One common method involves the bromination of 5-(cyclopropylmethoxy)phenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

Oxidation: Formation of 2-bromo-5-(cyclopropylmethoxy)benzaldehyde or 2-bromo-5-(cyclopropylmethoxy)benzoic acid.

Reduction: Formation of 5-(cyclopropylmethoxy)phenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and cyclopropylmethoxy group can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of aryl methanol derivatives are strongly influenced by substituents. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl group in lowers the pKa (13.76) compared to cyclopropylmethoxy, enhancing electrophilicity.

- Solubility: Amino and hydroxyl groups (e.g., ) increase polarity, favoring solubility in DMSO, whereas halogenated analogs (e.g., ) prefer organic solvents.

This compound

- Hypothetical Route : Likely synthesized via bromination of a pre-formed cyclopropylmethoxybenzaldehyde followed by reduction (e.g., NaBH4 or DIBAL) of the aldehyde to the alcohol .

Analogous Compounds:

- Compound 21 : A dihydrobenzofuran derivative synthesized via DIBAL reduction of a methyl ester. Demonstrates the utility of cyclopropylmethoxy groups in complex frameworks.

- 4-(Cyclopropylmethoxy)benzaldehyde (S5) : Prepared via nucleophilic substitution between bromomethylcyclopropane and 4-hydroxybenzaldehyde, highlighting the stability of cyclopropylmethoxy ethers under basic conditions.

- Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23) : Generated via Arbuzov reaction, showcasing the compatibility of cyclopropylmethoxy groups with phosphonate chemistry.

Biological Activity

(2-Bromo-5-(cyclopropylmethoxy)phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

- Molecular Formula : C12H13BrO2

- Molecular Weight : 257.12 g/mol

- LogP : 2.4 (indicating moderate lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 2

- Rotatable Bonds : 4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo metabolic transformations that enhance its pharmacological profile.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways relevant to disease states.

- Receptor Modulation : It is hypothesized that this compound may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study assessed the efficacy of this compound against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to trigger programmed cell death was evaluated using flow cytometry, and results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

This data highlights the potential of this compound in cancer therapy, warranting further investigation into its mechanism of action and efficacy in vivo.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of this compound. The findings demonstrated a correlation between structural modifications and increased antimicrobial potency, suggesting that optimizing the cyclopropyl group could enhance efficacy against resistant strains .

- Cancer Cell Apoptosis Induction : Another study focused on the anticancer effects of this compound, where it was shown to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways in human cancer cell lines . This research provides a foundation for exploring its use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.